molecular formula C22H27N3O5S B2569244 phenyl 4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)piperidine-1-carboxylate CAS No. 1235022-38-4

phenyl 4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)piperidine-1-carboxylate

Cat. No.: B2569244
CAS No.: 1235022-38-4
M. Wt: 445.53
InChI Key: DCJKQPLPJYMNGT-UHFFFAOYSA-N
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Description

Phenyl 4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a benzamido group, and a dimethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the benzamido group: This step involves the reaction of the piperidine derivative with 4-(N,N-dimethylsulfamoyl)benzoic acid or its derivatives under suitable conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Esterification: The final step involves the esterification of the carboxylate group with phenol, typically using reagents like DCC (dicyclohexylcarbodiimide) and catalytic amounts of DMAP.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamido or piperidine moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamido or piperidine derivatives.

Scientific Research Applications

Phenyl 4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of phenyl 4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenyl 4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)piperidine-1-carboxylate analogs: Compounds with similar structures but different substituents on the piperidine or benzamido groups.

    Other piperidine derivatives: Compounds like piperidine-1-carboxylate derivatives with different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

phenyl 4-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-24(2)31(28,29)20-10-8-18(9-11-20)21(26)23-16-17-12-14-25(15-13-17)22(27)30-19-6-4-3-5-7-19/h3-11,17H,12-16H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJKQPLPJYMNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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